1-(3-Nitropyridin-4-yl)piperazine
Overview
Description
“1-(3-Nitropyridin-4-yl)piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is related to the compound “methyl 4- (3-nitropyridin-4-yl)piperazine-1-carboxylate” which has a molecular weight of 266.26 .
Synthesis Analysis
The synthesis of “1-(3-Nitropyridin-4-yl)piperazine” derivatives has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “1-(3-Nitropyridin-4-yl)piperazine” is represented by the molecular formula C9H12N4O2 . The InChI code for this compound is 1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Nitropyridin-4-yl)piperazine” include a molecular weight of 208.22 . Other properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Scientific Research Applications
PET Tracers for Neurological Disorders
1-(3-Nitropyridin-4-yl)piperazine derivatives have been explored for their potential in developing PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in the brain. These receptors are crucial in studying neuropsychiatric disorders. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, synthesized from 4-nitropyridin-2-yl precursors, showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in in vivo quantification of these receptors for diagnosing and researching neuropsychiatric disorders (García et al., 2014).
Antiviral Research
Research on nitroimidazole derivatives, including those involving 1-(3-Nitropyridin-4-yl)piperazine, has demonstrated potential anti-HIV activity. Specifically, new 5-substituted Piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their efficacy against HIV-1 and HIV-2, showing promising results in vitro (Al-Masoudi et al., 2007).
Antibacterial and Biofilm Inhibition
Innovative bis(pyrazole-benzofuran) hybrids containing the piperazine linker have been developed, displaying potent antibacterial efficacies and biofilm inhibition activities. These compounds, specifically designed with a 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine core, showed remarkable MIC/MBC values against various bacterial strains including E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities surpassed conventional antibiotics, offering a new avenue for tackling antibiotic resistance (Mekky & Sanad, 2020).
Anticancer Research
The anticancer activities of novel Mannich bases derived from 1-(3-Nitropyridin-4-yl)piperazine have been investigated, showing promise in prostate cancer treatment. These compounds, synthesized from 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, exhibited moderate cytotoxic activity against various prostate cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Demirci & Demirbas, 2019).
Leishmanicidal Activity
The compound 1-(3-Nitropyridin-4-yl)piperazine has also been part of the synthesis of derivatives with significant leishmanicidal activity. A series of thiadiazole derivatives exhibited strong activity against Leishmania major promastigotes, outperforming conventional treatments and highlighting the potential for new leishmaniasis therapies (Foroumadi et al., 2005).
Safety And Hazards
The safety data sheet for a related compound, “1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .
Future Directions
The future directions for “1-(3-Nitropyridin-4-yl)piperazine” could involve further exploration of its potential as an anti-tubercular agent . The results from one study showed that certain derivatives of “1-(3-Nitropyridin-4-yl)piperazine” exhibited significant activity against Mycobacterium tuberculosis H37Ra . These findings suggest that these compounds could serve as important inhibitors of urease, a nickel-dependent enzyme prevalent across diverse life forms .
properties
IUPAC Name |
1-(3-nitropyridin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPYVCICIJDVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-4-yl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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